(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO and a molecular weight of 287.2 g/mol . This compound is known for its optical activity and exists as a colorless or pale yellow crystalline solid . It is soluble in polar organic solvents such as alcohols and esters but insoluble in non-polar solvents like petroleum ether and alkanes .
Preparation Methods
The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis methods. One possible synthetic route includes the following steps :
Preparation of (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This intermediate can be obtained by chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol.
Amination Reaction: The intermediate (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol is then reacted with an appropriate amine to yield this compound.
Chemical Reactions Analysis
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein-ligand binding mechanisms.
Industry: The compound is utilized in the production of advanced organic compounds and additives.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In the case of aprepitant synthesis, the compound acts as an intermediate that binds to the NK-1 receptor, inhibiting the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the activation of the receptor, thereby reducing the symptoms.
Comparison with Similar Compounds
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can be compared with other similar compounds, such as:
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar and also serves as an intermediate in the synthesis of aprepitant.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent and a trifluoromethyl radical precursor.
Perfluoroalkyl phenyl sulfones: These compounds are used in S-trifluoromethylation and S-perfluoroalkylation reactions.
The uniqueness of this compound lies in its specific application in the synthesis of aprepitant and its distinct chemical properties, such as optical activity and solubility characteristics .
Properties
Molecular Formula |
C10H11F4NO |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
CFIHNRLLYRAXQL-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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